molecular formula C9H13N B1346062 (S)-1-(o-Tolyl)ethanamine CAS No. 76279-30-6

(S)-1-(o-Tolyl)ethanamine

Cat. No.: B1346062
CAS No.: 76279-30-6
M. Wt: 135.21 g/mol
InChI Key: ZCDYTNZJBGSKFI-QMMMGPOBSA-N
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Description

(S)-1-(o-Tolyl)ethanamine is an organic compound characterized by the presence of an amine group attached to an ethanamine backbone, with a tolyl group (a benzene ring substituted with a methyl group) in the ortho position. This compound is chiral, meaning it has a non-superimposable mirror image, and the (S)-enantiomer refers to its specific spatial configuration. It is commonly used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(o-Tolyl)ethanamine typically involves the reduction of the corresponding ketone or imine. One common method is the asymmetric reduction of o-tolylacetone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst, which facilitates the selective formation of the (S)-enantiomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(o-Tolyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-1-(o-Tolyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(o-Tolyl)ethanamine depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-(o-Tolyl)ethanamine
  • 4-Chloro-o-toluidine
  • 2,4-Diaminotoluene

Comparison: (S)-1-(o-Tolyl)ethanamine is unique due to its chiral nature, which allows for enantioselective reactions and applications. Compared to its achiral counterparts, it offers the advantage of producing enantiomerically pure products, which is crucial in pharmaceutical synthesis. The presence of the ortho-methyl group also influences its reactivity and steric properties, distinguishing it from other tolyl-substituted ethanamines.

Properties

IUPAC Name

(1S)-1-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDYTNZJBGSKFI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295314
Record name (αS)-α,2-Dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76279-30-6
Record name (αS)-α,2-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76279-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α,2-Dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10% palladium-carbon (water content: 50%, 50 mg) was added to a solution of 1-(1-azidoethyl)-2-methylbenzene (744 mg) in methanol (5 mL), and the reaction solution was stirred in a hydrogen atmosphere at room temperature for 1 hour. The reaction solution was filtered on a celite, and the filtrate was concentrated under reduced pressure to obtain 482 mg of the title compound. The physical properties of the compound are as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1-azidoethyl)-2-methylbenzene
Quantity
744 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

26 ml of 2-methylacetophenone(0.2M), 32 ml of formamide and 7.5 ml of formic acid were mixed and reacted at 160° C. for 5 hours while distilling water off. The resultant was cooled to room temperature and extracted from ethyl ether. The extract was washed with water, concentrated under a reduced pressure, added with 20 ml of concentrated hydrochloric acid and heated under reflux for an hour. The reaction solution was cooled to room temperature, washed with ethyl ether and neutralized with aqueous NaOH solution. After extracting the resultant with ethyl ether, the extract was dried over anhydrous sodium sulfate and concentrated under a reduced pressure, to give 16.9 g of the title compound.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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